molecular formula C19H25N3O2 B5261459 N-(2-ethylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

N-(2-ethylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5261459
M. Wt: 327.4 g/mol
InChI Key: KTHSZADGHSJVNJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperazine ring with furan-2-ylmethyl chloride under basic conditions.

    Acylation with N-(2-ethylphenyl)acetamide: The final step involves the acylation of the piperazine derivative with N-(2-ethylphenyl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the acetamide group may produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-16-6-3-4-8-18(16)20-19(23)15-22-11-9-21(10-12-22)14-17-7-5-13-24-17/h3-8,13H,2,9-12,14-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHSZADGHSJVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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